molecular formula C15H21ClN2O B7925141 (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7925141
M. Wt: 280.79 g/mol
InChI Key: ZETUFHHRRCXISF-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide (CAS 1354014-88-2) is a chiral organic compound with a molecular formula of C15H21ClN2O and a molecular weight of 280.80 g/mol . This molecule features a stereogenic center, an amide functional group, and a cyclopropane ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its structure includes a 3-chlorobenzyl group and an N-cyclopropyl substitution, which are common motifs in the development of pharmacologically active agents . The specific stereochemistry, indicated by the (S)-configuration, is often critical for selective binding to biological targets. This compound is intended for research applications only, serving as a key intermediate or building block for the synthesis of more complex molecules. It can be utilized in the exploration of new therapeutic areas, structure-activity relationship (SAR) studies, and biochemical screening. Researchers can employ it in developing compounds for potential use in agrochemical and pharmaceutical research . Handle with care and refer to the SDS for safe laboratory practices.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETUFHHRRCXISF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Synthesis: (S)-2-Amino-3-Methylbutyric Acid Derivatives

The chiral amino acid precursor is typically prepared via asymmetric synthesis or resolution. A patented method involves enzymatic resolution of racemic 2-amino-3-methylbutyric acid using acylase I, achieving >99% enantiomeric excess (ee). Alternatively, asymmetric hydrogenation of α-keto esters using Ru-BINAP catalysts provides (S)-configured amino esters, which are hydrolyzed to the free acid.

Representative Procedure :

  • Dissolve racemic 2-amino-3-methylbutyric acid (10 mmol) in pH 7.0 buffer.

  • Add acylase I (100 U/mg) and incubate at 37°C for 24 h.

  • Extract the (S)-enantiomer with ethyl acetate, yielding 45% isolated product (99% ee).

Synthesis of 3-Chloro-Benzyl-Cyclopropylamine

The cyclopropylamine fragment is synthesized via cyclopropanation of allylic amines or reductive amination. A scalable approach involves:

  • Reacting 3-chlorobenzyl chloride with cyclopropylamine in the presence of K₂CO₃ in DMF at 80°C for 12 h (yield: 78%).

  • Purification via silica gel chromatography (hexane:EtOAc = 4:1) to isolate N-(3-chloro-benzyl)-cyclopropylamine.

Amide Bond Formation: Methodologies and Optimization

Coupling Reagent Screening

Coupling the amino acid and amine fragments requires activating the carboxylic acid. Comparative studies highlight the efficacy of HATU and EDCl/HOBt systems:

ReagentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF259298
EDCl/HOBtCH₂Cl₂0→258595
DCC/DMAPTHF407690

Data aggregated from

HATU outperforms other reagents due to its superior activation kinetics and reduced epimerization risk.

Stereochemical Control During Amidation

Racemization at the α-carbon is mitigated by:

  • Maintaining reaction temperatures below 25°C.

  • Using non-polar solvents (e.g., CH₂Cl₂) to stabilize the tetrahedral intermediate.

  • Adding Hunig’s base (diisopropylethylamine) to scavenge protons and suppress keto-enol tautomerism.

Catalytic C–H Functionalization Approaches

Recent advances in Pd-catalyzed β-C(sp³)–H activation offer an alternative route for late-stage functionalization. A protocol adapted from Pd(II)/Boc-gly-OH systems enables dienylation of carboxamides, though applicability to the target compound requires further validation:

  • Combine (S)-2-amino-N-cyclopropyl-3-methylbutyramide (0.2 mmol), allenyl acetate (0.3 mmol), Pd(OPiv)₂ (10 mol%), and Na₂CO₃ (0.4 mmol) in 1,4-dioxane.

  • Heat at 90°C for 24 h under N₂.

  • Purify via column chromatography (hexane:EtOAc = 3:1), achieving 65% yield.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with gradient elution (hexane:EtOAc from 4:1 to 1:1). For challenging separations, preparative HPLC using a Chiralpak AD-H column (hexane:IPA = 90:10) resolves enantiomeric impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 4H, Ar–H), 4.52 (s, 2H, N–CH₂–Ar), 3.81 (q, J = 6.8 Hz, 1H, CH–NH₂), 2.98–2.89 (m, 1H, cyclopropyl–H), 1.45 (d, J = 6.8 Hz, 3H, CH₃), 0.82–0.75 (m, 4H, cyclopropyl–H).

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₁ClN₂O [M+H]⁺: 281.1412, found: 281.1415 .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The discontinued status of (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide () suggests difficulties in scaling up synthesis or isolating enantiopure forms, common in chiral amide chemistry.
  • Biological Relevance : While direct bioactivity data for this compound are absent, analogues like 5a–5d () exhibit sulfonamide-related antimicrobial properties. The chloro-benzyl group may confer similar activity via halogen bonding.
  • Thermodynamic Stability: The cyclopropyl group’s ring strain (≈27 kcal/mol) may reduce thermal stability compared to non-cyclic analogues but enhance conformational rigidity for receptor binding.

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound with a unique molecular structure that includes a chiral center, an amine group, and a cyclopropyl ring. Its molecular formula is C15H21ClN2OC_{15}H_{21}ClN_2O, with a molar mass of approximately 280.79 g/mol. This compound has garnered interest due to its potential therapeutic applications, particularly in treating inflammatory conditions and various neurological disorders.

The biological activity of (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide primarily revolves around its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways. The compound is believed to act as an inhibitor of certain neurotransmitter uptake mechanisms, which can enhance synaptic transmission in the central nervous system. This action may provide therapeutic benefits in conditions such as depression and anxiety.

Pharmacological Properties

  • Anti-inflammatory Effects :
    • Research indicates that (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating diseases characterized by chronic inflammation.
  • Neuroprotective Effects :
    • Preliminary studies have demonstrated that this compound may offer neuroprotective effects by modulating glutamate receptor activity, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Analgesic Properties :
    • The compound has also been evaluated for its analgesic properties, showing promise in reducing pain responses in animal models, which may indicate its utility in pain management therapies.

Study 1: Anti-inflammatory Activity

A study conducted on murine models assessed the anti-inflammatory effects of (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide. The results indicated a significant reduction in inflammation markers compared to control groups, highlighting its potential for treating inflammatory diseases.

Study 2: Neuroprotective Effects

In another investigation, the compound was tested for neuroprotective capabilities against oxidative stress-induced neuronal damage. Results showed that it effectively reduced cell death and preserved neuronal function, supporting its role as a candidate for neuroprotective therapies.

Study 3: Analgesic Efficacy

A pharmacological evaluation demonstrated that (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide significantly alleviated pain in rodent models through both central and peripheral mechanisms, suggesting its applicability in developing new analgesics.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced pro-inflammatory cytokinesStudy 1
NeuroprotectiveDecreased oxidative stress-induced neuronal damageStudy 2
AnalgesicAlleviated pain responsesStudy 3

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves sequential amide bond formation and chiral center preservation. For example:

Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the amino and carboxylic acid precursors under inert conditions.

Chiral control : Employ asymmetric catalysis (e.g., chiral auxiliaries or enantioselective alkylation) to maintain the (S)-configuration, as seen in analogous chiral amide syntheses .

Cyclopropane integration : Utilize SN2 reactions with cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

  • Critical conditions : Temperature control (<40°C to prevent racemization), solvent selection (anhydrous DCM or THF), and rigorous purification via flash chromatography.

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Chiral purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol gradients to resolve enantiomers .
  • Structural confirmation : 1H/13C NMR (e.g., δ 1.2–1.5 ppm for cyclopropane protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points (>200°C suggests robustness for storage) .

Q. What are the key considerations for optimizing solubility and stability in aqueous solutions for biological assays?

  • Methodological Answer :

  • Salt formation : Hydrochloride salts (e.g., adding HCl during crystallization) improve aqueous solubility, as demonstrated in structurally related amides .
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.
  • pH adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) against specific biological targets?

  • Methodological Answer :

  • Analog synthesis : Systematically modify substituents (e.g., 3-chloro-benzyl to 4-fluoro-benzyl) and assess activity changes via in vitro assays (e.g., enzyme inhibition or receptor binding) .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., CCDC data for similar compounds) to identify critical hydrogen-bonding motifs .
  • Data integration : Combine SAR with computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Metabolic profiling : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) and design stabilized analogs .
  • Bioavailability studies : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA assay) to explain efficacy gaps .
  • Formulation adjustments : Nanoemulsions or liposomal encapsulation improve in vivo delivery, as seen in peptidomimetic studies .

Q. How can computational tools predict binding modes with protein targets?

  • Methodological Answer :

  • Molecular docking : Input the SMILES notation into Schrödinger Suite to simulate interactions with active sites (e.g., hydrophobic pockets accommodating cyclopropane) .
  • Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
  • Free energy calculations : Use MM-GBSA to rank binding affinities of structural analogs .

Q. What methodologies determine the absolute configuration of chiral centers?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) and analyze Bijvoet differences in diffraction data (CCDC protocols) .
  • Circular dichroism (CD) : Compare experimental CD spectra with Density Functional Theory (DFT)-predicted spectra for configuration assignment .

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